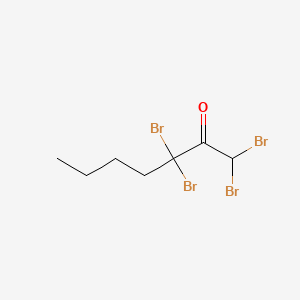
1,1,3,3-Tetrabromoheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabromoheptan-2-one is a natural product found in Bonnemaisonia hamifera with data available.
Applications De Recherche Scientifique
Interactions in Supramolecular Chemistry
1,1,3,3-Tetrabromoheptan-2-one contributes to the understanding of molecular interactions in supramolecular chemistry. A study by Fontana et al. (2002) explored the intermolecular aggregates formed by related compounds, emphasizing the significance of perfluorocarbon-hydrocarbon interactions and highlighting potential applications in designing molecular assemblies with specific properties Fontana, F., Forni, A., Metrangolo, P., Panzeri, W., Pilati, T., & Resnati, G. (2002). Supramolecular Chemistry, 14, 47-55.
Host-Guest Chemistry
In host-guest chemistry, 1,1,3,3-Tetrabromoheptan-2-one analogs are instrumental in studying molecular inclusion phenomena. Caira et al. (2000) demonstrated how a structurally similar compound forms stable inclusion compounds with various guests, providing insights into selectivity and stability in host-guest systems Caira, M., Nassimbeni, L., Toda, F., & Vujovic, D. (2000). Journal of the American Chemical Society, 122, 9367-9372.
Material Science and Vapor Deposition
In material science, derivatives of 1,1,3,3-Tetrabromoheptan-2-one are used in metalorganic chemical vapor deposition (MOCVD), a technique crucial for producing high-quality thin films. Gardiner et al. (1991) explored the synthesis and characterization of such compounds, highlighting their role in developing advanced materials Gardiner, R., Brown, D. W., Kirlin, P., & Rheingold, A. (1991). Chemistry of Materials, 3, 1053-1059.
Crystallography and Electron Transfer Studies
The compound's derivatives are also significant in crystallography and electron transfer studies. Bortoluzzi et al. (2015) investigated a related compound, 1,1,3,3-tetraethylurea, and provided crystallographic characterization, contributing to the understanding of electron transfer processes Bortoluzzi, M., Marchetti, F., Pampaloni, G., & Zacchini, S. (2015). Chemical communications, 51 7, 1323-5.
Magnetic Property Studies in Coordination Polymers
1,1,3,3-Tetrabromoheptan-2-one-related compounds also aid in understanding magnetic properties in coordination polymers. Chen et al. (2016) synthesized isomorphic complexes to study diverse magnetic behaviors, providing insights into magnetic coupling and single-chain magnets Chen, M., Zhao, H., Sañudo, E. C., Liu, C.-s., & Du, M. (2016). Inorganic chemistry, 55 8, 3715-7.
Formation and Thionation in Organic Chemistry
In organic chemistry, 1,1,3,3-Tetrabromoheptan-2-one analogs are pivotal in the formation and thionation studies of complex organic molecules. Ishii et al. (2000) investigated the formation mechanism and structure of related tetrathianes, contributing to the broader understanding of organic synthesis and molecular conformations Ishii, A., Omata, T., Umezawa, K., & Nakayama, J. (2000). Bulletin of the Chemical Society of Japan, 73, 729-737.
Propriétés
Numéro CAS |
54899-94-4 |
|---|---|
Nom du produit |
1,1,3,3-Tetrabromoheptan-2-one |
Formule moléculaire |
C7H10Br4O |
Poids moléculaire |
429.77 g/mol |
Nom IUPAC |
1,1,3,3-tetrabromoheptan-2-one |
InChI |
InChI=1S/C7H10Br4O/c1-2-3-4-7(10,11)5(12)6(8)9/h6H,2-4H2,1H3 |
Clé InChI |
YZLMJUDSGWUSTD-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C(Br)Br)(Br)Br |
SMILES canonique |
CCCCC(C(=O)C(Br)Br)(Br)Br |
Autres numéros CAS |
54899-94-4 |
Synonymes |
1,1,3,3-tetrabromo-2-heptanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



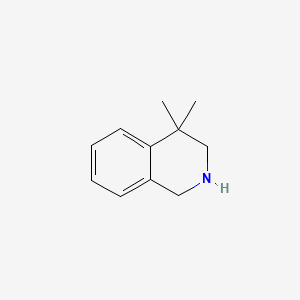
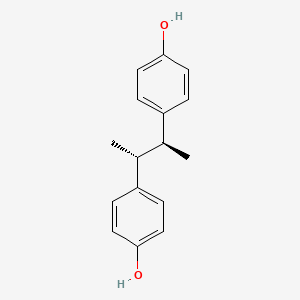
![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)

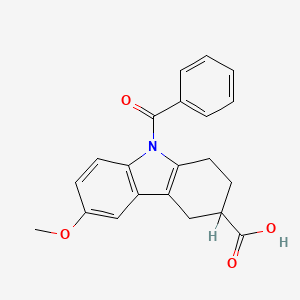
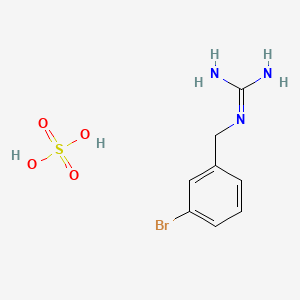
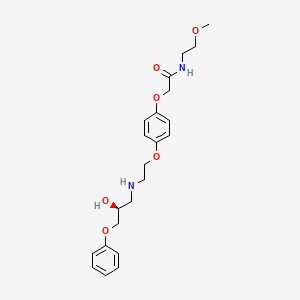

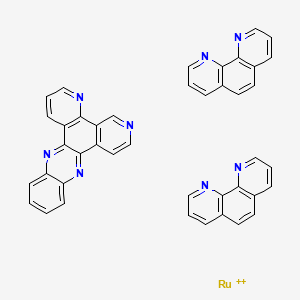


![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)

![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)